molecular formula C20H25N3O5S B3978564 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate

1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate

Cat. No. B3978564
M. Wt: 419.5 g/mol
InChI Key: LYGQFQMZLSHWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate, also known as MIB-303, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.

Mechanism of Action

1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to the neurotransmitter glutamate. By binding to a site on the receptor that is distinct from the glutamate binding site, 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate increases the receptor's affinity for glutamate and amplifies its signaling. This leads to increased neuronal activity and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate enhances the activity of mGluR5 in a dose-dependent manner. In vivo studies have shown that 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate enhances synaptic plasticity and improves cognitive function in animal models of neurological disorders such as Alzheimer's disease and Fragile X syndrome.

Advantages and Limitations for Lab Experiments

1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, making it a valuable tool for studying the role of this receptor in various physiological processes. It is also stable and easy to handle, allowing for reproducible results. However, 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate has some limitations as well. Its effects on other receptors and signaling pathways are not fully understood, and its use in vivo may be limited by its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for research on 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate. One area of interest is the development of more selective and potent modulators of mGluR5 that can be used in vivo. Another area of interest is the study of the effects of 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate on other receptors and signaling pathways, which may shed light on its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the cognitive-enhancing effects of 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate and its potential use in the treatment of neurological disorders.

Scientific Research Applications

1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate has been studied for its potential use in research applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity. 1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate has been used as a tool to study the role of mGluR5 in these processes.

properties

IUPAC Name

[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-4-16(19(25)22-17-12-13(2)28-23-17)27-20(26)15(10-11-29-3)21-18(24)14-8-6-5-7-9-14/h5-9,12,15-16H,4,10-11H2,1-3H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGQFQMZLSHWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate
Reactant of Route 2
Reactant of Route 2
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate
Reactant of Route 3
Reactant of Route 3
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate
Reactant of Route 4
Reactant of Route 4
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate
Reactant of Route 5
Reactant of Route 5
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate
Reactant of Route 6
Reactant of Route 6
1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.